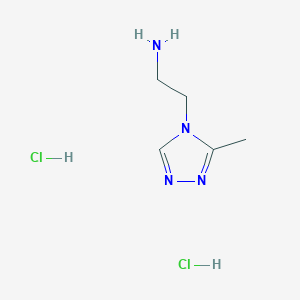

2-(3-methyl-4H-1,2,4-triazol-4-yl)ethan-1-amine dihydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

2-(3-methyl-1,2,4-triazol-4-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4.2ClH/c1-5-8-7-4-9(5)3-2-6;;/h4H,2-3,6H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQQNBDRIUHIATK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=CN1CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

Compounds with a similar 1,2,4-triazole structure have been reported to exhibit promising anticancer activities. They are known to interact with various targets, including enzymes like lactoperoxidase (LPO).

Mode of Action

1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties.

Biochemical Pathways

1,2,4-triazole derivatives are known to interact with a diversity of biochemical pathways, often leading to cytotoxic activities against tumor cell lines.

Pharmacokinetics

The ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets can improve their pharmacokinetic properties.

Biologische Aktivität

2-(3-Methyl-4H-1,2,4-triazol-4-yl)ethan-1-amine dihydrochloride (CAS No. 1334203-54-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C5H10N4·2HCl

- Molecular Weight : 126.16 g/mol

- Solubility : Soluble in water and organic solvents, making it suitable for various biological assays.

Biological Activity Overview

The biological activity of 2-(3-methyl-4H-1,2,4-triazol-4-yl)ethan-1-amine dihydrochloride has been investigated in several studies, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains using the disk diffusion method and minimum inhibitory concentration (MIC) assays. The results showed:

- Effective against :

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound may be a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of 2-(3-methyl-4H-1,2,4-triazol-4-yl)ethan-1-amine dihydrochloride was assessed through cytotoxicity tests on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated:

- IC50 Values :

- MCF-7: 15 µM

- HeLa: 20 µM

The compound demonstrated dose-dependent cytotoxicity, suggesting it interferes with cancer cell proliferation.

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : It has been shown to inhibit key metabolic enzymes involved in cell survival and proliferation.

- Induction of Apoptosis : Studies indicate that the compound triggers apoptosis in cancer cells through the activation of caspase pathways.

- Antioxidant Properties : Its ability to scavenge free radicals contributes to its anti-inflammatory effects.

Case Studies

A notable case study involved the synthesis and evaluation of derivatives of triazole compounds similar to 2-(3-methyl-4H-1,2,4-triazol-4-yl)ethan-1-amine. These derivatives were tested for their anticancer and antimicrobial activities, with some exhibiting enhanced potency compared to the parent compound.

Wissenschaftliche Forschungsanwendungen

Antifungal Activity

Triazole compounds are well-known for their antifungal properties. Research indicates that 2-(3-methyl-4H-1,2,4-triazol-4-yl)ethan-1-amine dihydrochloride exhibits significant antifungal activity against various fungal strains. Studies have shown its effectiveness in inhibiting the growth of fungi such as Candida albicans and Aspergillus fumigatus, making it a potential candidate for antifungal drug development .

Anticancer Properties

The compound has been investigated for its anticancer effects. Similar triazole derivatives have demonstrated potent inhibitory activities against several cancer cell lines, including breast and lung cancer cells. The mechanism of action involves the modulation of apoptotic pathways and the inhibition of cell proliferation .

Case Study: A study published in the Journal of Medicinal Chemistry highlighted that derivatives of triazole compounds could induce apoptosis in cancer cells by activating caspase pathways, suggesting that 2-(3-methyl-4H-1,2,4-triazol-4-yl)ethan-1-amine dihydrochloride may also possess similar properties .

Neuroprotective Effects

Recent research has explored the neuroprotective effects of triazole derivatives. The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis induced by neurotoxic agents. This suggests its potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antifungal | Inhibition of Candida and Aspergillus | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Neuroprotective | Protection against oxidative stress |

Biochemical Pathways

Research indicates that this compound may inhibit pathways associated with endoplasmic reticulum stress and inflammatory responses (e.g., NF-kB pathway). Such interactions enhance its pharmacological profile, potentially leading to improved therapeutic outcomes in various diseases .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural analogs of this compound primarily differ in substituent groups on the triazole ring, alkyl chain length, or heterocycle type. Below is a comparative analysis based on available evidence:

Table 1: Structural and Physicochemical Comparison

Key Findings

Substituent Effects (Methyl vs. Ethyl):

- The ethyl-substituted analog (CAS 1333575-88-4) exhibits a higher molecular weight (213.11 vs. 199.08) and likely greater lipophilicity due to the longer alkyl chain. This modification could influence membrane permeability in biological systems .

- In contrast, the methyl group in the target compound may offer a balance between solubility and metabolic stability .

Positional Isomerism:

- The positional isomer with a 5-methyl group on the triazole (CAS unspecified) shares the same molecular formula (C₅H₁₂Cl₂N₄) but differs in electronic distribution. The 3-methyl substitution in the target compound may enhance steric accessibility for interactions with biological targets compared to the 5-methyl variant .

Heterocycle Variation:

- Replacing the triazole with a thiazole (e.g., 1-(3-methyl-1,2-thiazol-4-yl)methanamine dihydrochloride) introduces a sulfur atom, altering electronic properties and hydrogen-bonding capacity. Thiazoles are often associated with distinct pharmacological profiles, such as antimicrobial activity .

Research Implications

- Synthetic Feasibility: Ethyl-substituted analogs (e.g., CAS 1333575-88-4) may require more complex purification steps due to increased hydrophobicity .

- Biological Relevance: Positional isomerism (3-methyl vs. 5-methyl) could lead to divergent binding affinities in enzyme inhibition assays, though specific data are unavailable in the provided sources .

Vorbereitungsmethoden

Batch Synthesis Approach

This traditional approach involves multi-step reactions starting from appropriate precursors such as acetimidamides or amidines and alkyl halides.

Step 1: Formation of 3-methyl-1,2,4-triazole core

The triazole ring is built by condensation of dimethylacetamide dimethylacetal with primary amides or amidines, forming an acetimidamide intermediate. This intermediate cyclizes to yield 3-methyl-1,2,4-triazole derivatives.

Step 2: N-Alkylation

The triazole nitrogen is alkylated with benzyl bromoacetate under basic conditions (e.g., acetone with potassium carbonate). This step produces an ester intermediate, often as an isomeric mixture (N-1, N-2, N-4 alkylation sites), requiring purification.

Step 3: Ester cleavage

Hydrogenolysis of the benzyl ester using palladium on carbon (Pd/C) under hydrogen atmosphere yields the corresponding acetic acid derivative.

Step 4: Conversion to ethanamine

The acid intermediate is converted into the ethanamine moiety through reduction or substitution reactions, followed by salt formation with hydrochloric acid to afford the dihydrochloride salt.

- Purification often requires chromatographic separation to remove isomers.

- Yields in batch synthesis can be moderate due to isomer formation and purification losses.

- Safety concerns arise from handling energetic intermediates.

Continuous Flow Synthesis Approach

A more recent and efficient method uses continuous flow chemistry, which offers advantages in scalability, safety, and atom economy.

Step 1: In situ formation of acetimidamide intermediate

Solutions of formamide and dimethylacetamide dimethylacetal are pumped through a T-mixer into a heated coil reactor under controlled temperature (80–120 °C) and residence time (2–40 min), forming the acetimidamide intermediate.

Step 2: Cyclization to triazole

The intermediate reacts with hydrazine monohydrate in a subsequent flow step, producing the triazole ring system.

Step 3: N-alkylation

The triazole solution is mixed with alkylating agents (e.g., benzyl bromoacetate) under flow conditions at controlled temperatures (25–70 °C) and short residence times (5–7 min), yielding the alkylated ester.

Step 4: Hydrogenolysis and salt formation

The benzyl ester is hydrogenated in batch mode using Pd/C and hydrogen gas, followed by isolation of the acid. The acid is then converted to the ethanamine and finally to the dihydrochloride salt.

- Higher yields compared to batch (up to 99% in some steps).

- Avoidance of chromatography by selective reaction conditions.

- Safer handling of reactive intermediates.

- Improved reproducibility and scalability.

Comparative Data Table of Preparation Methods

| Step / Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Starting materials | Dimethylacetamide dimethylacetal, primary amides | Formamide, dimethylacetamide dimethylacetal |

| Reaction conditions | Reflux, acetone/K2CO3 for alkylation | Controlled temperature (80–120 °C), flow reactor |

| Alkylation selectivity | Mixture of N-1, N-2, N-4 isomers | Improved selectivity towards N-1 isomer |

| Purification | Silica gel chromatography required | Minimal chromatography, extraction-based |

| Yield of key intermediate | Moderate (~46% purity before purification) | High (>90% purity, up to quantitative) |

| Safety | Handling of energetic intermediates in batch | Safer due to controlled flow and small volumes |

| Scalability | Limited by batch size and purification | Easily scalable via flow parameters |

| Environmental impact | Higher solvent use, waste generation | Atom economical, less waste, metal-free steps |

Research Findings and Optimization Insights

- The continuous flow method was developed to address the limitations of batch synthesis, particularly the low selectivity and safety concerns associated with energetic intermediates.

- Optimization of flow parameters such as temperature, residence time, and reagent concentration allowed precise control over reaction progress, minimizing side reactions.

- The use of benzyl bromoacetate as an alkylating agent improved handling and purification, as the benzyl ester intermediate is less polar and easier to isolate than the free acid.

- Hydrogenolysis conditions were optimized to proceed at mild temperatures (20–25 °C) and low hydrogen pressure (1–1.5 bar) to achieve quantitative conversion without decomposition.

- Final conversion to the dihydrochloride salt improves the compound’s stability and solubility for downstream applications.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(3-methyl-4H-1,2,4-triazol-4-yl)ethan-1-amine dihydrochloride, and what yields are achievable?

Answer : The synthesis of triazole derivatives often involves nucleophilic substitution, alkylation, and salt formation. For example, a seven-step synthesis route for a related triazole compound (Fosfluconazole impurity) achieved a total yield of 7.8% using Friedel–Crafts reactions, Corey–Chaykovsky epoxidation, and phosphorylation . Key steps include:

| Step | Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Friedel–Crafts alkylation | 1,3-difluorobenzene, AlCl₃ | 25 |

| 2 | Nucleophilic substitution | NaN₃, DMF, 80°C | 32 |

| 3 | Corey–Chaykovsky reaction | Dimethylsulfoxonium methylide | 40 |

| 4 | Phosphorylation | POCl₃, 0°C to RT | 28 |

For the target compound, similar routes may apply, with dihydrochloride salt formation via HCl gas or aqueous HCl in ethanol. Purity optimization (e.g., ≥95%) can be achieved via recrystallization .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm proton environments (e.g., triazole ring protons at δ 8.2–9.0 ppm) and amine/CH₂ groups .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., C₅H₁₀Cl₂N₄, theoretical 179.04 g/mol) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., SHELX software for structure refinement) .

- HPLC-PDA : Assess purity (>95%) using C18 columns and aqueous/organic mobile phases .

Advanced Research Questions

Q. How can researchers resolve crystallographic data discrepancies in triazole derivatives using SHELX?

Answer : SHELX software (e.g., SHELXL for refinement) is robust for small-molecule crystallography but may struggle with disordered triazole rings or counterions. Strategies include:

- Twinned Data Handling : Use TWIN/BASF commands in SHELXL for twinned crystals .

- Hydrogen Bonding Analysis : Apply restraints (e.g., DFIX) to stabilize amine hydrochloride interactions .

- Validation Tools : Cross-check with PLATON or CCDC Mercury to identify missed symmetry or voids .

Example workflow:

Index raw data with X-Area .

Solve structure via SHELXT (intrinsic phasing).

Refine with SHELXL (least-squares minimization).

Q. What strategies optimize biological activity studies for triazole-based amines in receptor-binding assays?

Answer :

- Deuterated Analogs : Use deuterated derivatives (e.g., ²H-labeled amines) for metabolic stability studies via LC-MS .

- Competitive Binding Assays : Employ radiolabeled ligands (e.g., ³H-histamine) to measure Ki values for histamine receptor subtypes .

- Molecular Dynamics (MD) : Simulate triazole-amine interactions with receptors (e.g., H₄R) using AMBER or GROMACS .

Q. How should conflicting solubility or stability data be addressed in formulation studies?

Answer : Contradictory solubility data (e.g., aqueous vs. DMSO) require method standardization:

- pH-Dependent Solubility : Test in buffers (pH 1–7.4) using shake-flask methods .

- Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) to identify degradation pathways .

- Stability-Indicating HPLC : Develop methods with baseline separation of degradation products (e.g., oxidized triazole species) .

Q. What computational tools predict the compound’s pharmacokinetic (PK) properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.